molecular formula C13H16O4 B141674 3-(Cyclopentyloxy)-4-methoxybenzoic acid CAS No. 144036-17-9

3-(Cyclopentyloxy)-4-methoxybenzoic acid

Cat. No.: B141674
CAS No.: 144036-17-9
M. Wt: 236.26 g/mol
InChI Key: RVADCQWIQKYXBJ-UHFFFAOYSA-N
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Description

3-(Cyclopentyloxy)-4-methoxybenzoic acid: is an organic compound characterized by a cyclopentyloxy group attached to the benzene ring at the 3-position and a methoxy group at the 4-position

Mechanism of Action

Target of Action

The primary targets of 3-(Cyclopentyloxy)-4-methoxybenzoic acid are the cAMP-specific phosphodiesterase 4D and 4B . These enzymes are predominant in pro-inflammatory and immune cells .

Mode of Action

This compound interacts with its targets by acting as a selective inhibitor . It shows high selectivity for cAMP-specific PDE4, an isoenzyme that predominates in pro-inflammatory and immune cells . This compound is 10-fold more selective for PDE4D than for PDE4A, -B, or -C .

Biochemical Pathways

The affected biochemical pathways involve the shikimate pathway . This pathway consists of seven reaction steps, beginning with an aldol-type condensation of phosphoenolpyruvic acid (PEP) from the glycolytic pathway, and D-erythrose-4-phosphate, from the pentose phosphate cycle, to produce 3-deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP) . A key branch-point compound is chorismic acid, the final product of the shikimate pathway .

Pharmacokinetics

Similar compounds like vericiguat demonstrate virtually complete absorption and increased exposure with food . Vericiguat has high oral bioavailability when taken with food (93.0%) with dose-proportional pharmacokinetics in healthy volunteers . It is a low-clearance drug, with a half-life of approximately 20 h in healthy volunteers and 30 h in patients with heart failure . Most drug metabolism is achieved by glucuronidation .

Result of Action

Similar compounds like cilomilast have been shown to exert potent anti-inflammatory effects both in vitro and in vivo .

Action Environment

It is known that environmental factors can influence the action, efficacy, and stability of similar compounds . For example, the lipophilicity of the cypionate group allows the prodrug to be sequestered in fat depots after intramuscular injection . The ester group is slowly hydrolyzed by metabolic enzymes, releasing steady doses of the active ingredient .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentyloxy)-4-methoxybenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 4-methoxybenzoic acid.

    Cyclopentyloxy Group Introduction: The cyclopentyloxy group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 4-methoxybenzoic acid with cyclopentanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentyloxy)-4-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products

    Oxidation: Quinones or carboxylic acid derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

3-(Cyclopentyloxy)-4-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.

    Industry: It is used in the development of specialty chemicals and materials with specific functional properties.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclopentyloxy)-4-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(Cyclopentyloxy)-4-ethoxybenzoic acid: Similar structure but with an ethoxy group instead of a methoxy group.

    3-(Cyclopentyloxy)-4-chlorobenzoic acid: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

3-(Cyclopentyloxy)-4-methoxybenzoic acid is unique due to the presence of both cyclopentyloxy and methoxy groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-cyclopentyloxy-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-16-11-7-6-9(13(14)15)8-12(11)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVADCQWIQKYXBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381386
Record name 3-(Cyclopentyloxy)-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144036-17-9
Record name 3-(Cyclopentyloxy)-4-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144036-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Cyclopentyloxy)-4-methoxybenzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID00381386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Cyclopentyloxy)-4-methoxybenzoic acid
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Synthesis routes and methods I

Procedure details

A stirred saturated aqueous solution of potassium permanganate (100 mL) is treated with 3-cyclopentyloxy-4-methoxybenzaldehyde (7.4 g; that is prepared as described hereinbefore in Reference Example 1) and sodium carbonate (3.4 g) and the mixture is stirred at 50° C. for 1 hour, and then cooled to room temperature. The reaction mixture is acidified by treatment with concentrated hydrochloric acid and then it is treated with aqueous sodium bisulfite solution until a colorless solution is obtained. The reaction mixture is extracted with dichloromethane (2×100 mL) and the organic extracts are dried over magnesium sulfate and concentrated. The resulting residue is recrystallized from diethyl ether, to give 3-cyclopentyloxy-4-methoxybenzoic acid (4.78 g) in the form of white crystals. [NMR(CDCl3): 1.7(s,2H),1.8-2.2 (m,6H),3.95(s,3H),4.85(s,1H),6.9(bs,1H)7.6(bs,1H), 7.8(s,1H),9.8(s,1H); Elemental analysis: C,65.6; H,6.8%; Calculated: C,66.1; H,6.8%].
Quantity
3.4 g
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reactant
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0 (± 1) mol
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0 (± 1) mol
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100 mL
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Synthesis routes and methods II

Procedure details

A solution of 3-cyclopentyloxy-4-methoxybenzaldehyde (66 g) and sulfamic acid (39.6 g) in glacial acetic acid (500 mL) is treated dropwise during 1 hour with a solution of sodium chlorite (35 g) in water (150 mL). The mixture is stirred at 20° C. during 1 hour and then it is treated with water (500 mL) dropwise during 30 minutes. The resulting solid is filtered, washed with water and dried, to give 3-cyclopentyloxy-4-methoxybenzoic acid (60.9 g) in the form of white crystals [Elemental analysis: C,65.8; H,6.7%; calculated: C,66.1; H,6.8%].
Quantity
66 g
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reactant
Reaction Step One
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39.6 g
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reactant
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35 g
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reactant
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500 mL
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solvent
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150 mL
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solvent
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500 mL
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solvent
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A solution of tetrabutylammonium bromide (111.68 g, 0.336 moles) in water (400 ml) was added under stirring to a solution of potassium permanganate (53.1 g, 0.336 moles) in water (1 l). The obtained solid was separated by filtration, washed with water and dissolved in 500 ml of pyridine. This solution was dropped into one of crude 3-cyclopentyloxy-4-methoxy benzaldehyde (obtained as described in J. Med. Chem., 1995, 38, page 4851) (74 g, 0.336 moles) in pyridine (200 ml), under stirring in water/ice. At the end 3 l of ice were added and it was acidified by dropping 850 ml of 12N HCl. The stirring was kept for further 1.5 hours, then the solid was separated by filtration and extracted under stirring for 30 minutes with ethyl acetate (2 l). The residual solid was removed and the mother liquors were further extracted with ethyl acetate (2×700 ml). The organic phases were washed with water, dried on sodium sulphate and concentrated to small volume to give 53.2 g of the title compound (yield: 67%).
Quantity
53.1 g
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reactant
Reaction Step One
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Quantity
1 L
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solvent
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74 g
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reactant
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200 mL
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[Compound]
Name
ice
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3 L
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850 mL
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reactant
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111.68 g
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catalyst
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400 mL
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water ice
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0 (± 1) mol
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solvent
Reaction Step Six
Yield
67%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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